5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-7-4-8(12-2)5-10-9(7)11-6/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAACICAUORHETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Conformational Analysis and Tautomerism of the 1H-Pyrrolo[2,3-b]pyridine System
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bicyclic aromatic system that can exist in different tautomeric forms. The most common form is the 1H-tautomer, where the proton is on the pyrrole (B145914) nitrogen. However, depending on the solvent and substitution pattern, a 7H-tautomer, with the proton on the pyridine (B92270) nitrogen, can also exist. acs.org The tautomeric equilibrium is influenced by the electronic properties of the substituents on the ring system. Generally, the 1H-tautomer is the more stable form. semanticscholar.org
The conformational flexibility of 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine is primarily associated with the rotation of the methoxy (B1213986) and methyl groups. The orientation of the 5-methoxy group relative to the bicyclic ring can influence its ability to form hydrogen bonds and its steric interactions with the receptor.
Influence of the 5-Methoxy Substituent on Receptor Interactions and Pharmacological Efficacy
The 5-methoxy group plays a significant role in modulating the electronic properties and binding interactions of the 1H-pyrrolo[2,3-b]pyridine scaffold. As an electron-donating group at the para-position relative to the pyrrole nitrogen, the methoxy group increases the electron density of the aromatic system, which can enhance π-π stacking interactions with aromatic residues in a protein's binding pocket. wikipedia.orglibretexts.org
In the context of kinase inhibitors, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the ATP binding site. nih.gov This hydrogen bonding capability can significantly contribute to the binding affinity and selectivity of the inhibitor. For instance, in fibroblast growth factor receptor (FGFR) inhibitors, a substituent at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can form a hydrogen bond with glycine (B1666218) residues, thereby improving the compound's activity. nih.gov
Impact of the 2-Methyl Group on Molecular Recognition and Binding Affinities
The 2-methyl group primarily exerts its influence through steric and hydrophobic interactions. The addition of a methyl group to a lead compound can lead to a significant boost in biological activity if it can be accommodated in a hydrophobic pocket within the receptor's binding site. nih.gov This can enhance van der Waals interactions and displace unfavorable water molecules, leading to an increase in binding affinity.
However, the steric bulk of the methyl group can also have a detrimental effect if it leads to steric clashes with the receptor, forcing the ligand into an unfavorable binding conformation. core.ac.uk Therefore, the impact of the 2-methyl group is highly dependent on the specific topology of the target's binding site. In some cases, the methyl group can induce a conformational change in the ligand that is more favorable for binding. nih.gov
Systematic Substituent Variations and Their Effects on Biological Activity Profiles
To explore the SAR of the this compound scaffold, systematic variations of substituents at different positions of the ring system are often undertaken.
The electronic nature of substituents on the 7-azaindole (B17877) ring has a profound effect on its interaction with target proteins. Electron-donating groups, such as methoxy and methyl, generally increase the electron density of the ring, which can enhance binding interactions. libretexts.org Conversely, electron-withdrawing groups can decrease the basicity of the pyridine nitrogen, which may be crucial for certain receptor interactions.
The steric properties of substituents are also critical. Bulky groups can either enhance binding by filling hydrophobic pockets or hinder binding due to steric clashes. The interplay between electronic and steric effects is key to optimizing the biological activity of these compounds.
The following table illustrates the effect of varying substituents on the 7-azaindole core on the inhibitory activity against a hypothetical kinase.
| Compound | R1 | R2 | Kinase IC50 (nM) |
|---|---|---|---|
| 1 | -OCH3 | -CH3 | 50 |
| 2 | -H | -CH3 | 250 |
| 3 | -OCH3 | -H | 100 |
| 4 | -Cl | -CH3 | 80 |
| 5 | -OCH3 | -CF3 | 150 |
Hydrogen bonding is a critical determinant of ligand-receptor binding affinity and specificity. The 1H-pyrrolo[2,3-b]pyridine core itself possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen), allowing for bidentate interactions with the hinge region of many kinases. acs.org The 5-methoxy group provides an additional hydrogen bond acceptor site. The strength of these hydrogen bonds can be modulated by the electronic effects of other substituents on the ring. nih.gov
The following table shows the calculated LogP (cLogP) values and their correlation with the biological activity of a series of hypothetical this compound analogs.
| Compound | Substituent at C3 | cLogP | Biological Activity (IC50, nM) |
|---|---|---|---|
| A | -H | 2.5 | 50 |
| B | -F | 2.7 | 45 |
| C | -Cl | 3.1 | 60 |
| D | -CH3 | 3.0 | 55 |
| E | -Ph | 4.2 | 120 |
Pre Clinical Pharmacological Activities and Therapeutic Modalities
Investigations in Oncology Research
Comprehensive searches of scientific databases and peer-reviewed literature did not yield specific studies detailing the preclinical pharmacological activities of 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine in the field of oncology.
Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition
There is no available scientific literature that specifically investigates or reports the activity of this compound as an inhibitor of FGFR kinases.
No data has been published demonstrating the in vitro effects of this compound on the proliferation of tumor cell lines.
There are no available studies that have examined the potential of this compound to induce apoptosis in cancer cell lines.
Scientific literature lacks any reports on the effects of this compound on the modulation of cell migration and invasion pathways in cancer cells.
Mammalian Target of Rapamycin (mTOR) Kinase Inhibition
There is no published research specifically identifying or detailing the activity of this compound as an mTOR kinase inhibitor.
Phosphoinositide 3-Kinase (PI3K) Inhibition
There are no scientific reports available that describe the investigation of this compound as a PI3K inhibitor.
Spleen Tyrosine Kinase (SYK) and FLT3 Kinase Inhibition
No data available.
Anti-inflammatory and Analgesic Research
No data available.
Antimicrobial Investigations
While specific studies on the antimicrobial properties of this compound are not available in the current scientific literature, the 7-azaindole (B17877) scaffold is a recognized pharmacophore in the development of antimicrobial agents.
Antimycobacterial Activity (e.g., InhA Enzyme Inhibition)
There is no direct evidence of this compound inhibiting the InhA enzyme or exhibiting antimycobacterial activity. However, the broader class of indole (B1671886) and azaindole derivatives has been a subject of interest in the search for new antitubercular agents. For instance, various indole derivatives have been investigated for their potential to combat Mycobacterium tuberculosis. These efforts have explored different mechanisms of action, including the disruption of the mycobacterial cell membrane.
It is important to note that while the 7-azaindole core is present in some biologically active molecules, specific substitutions play a crucial role in determining the antimycobacterial efficacy and the mechanism of action. Without experimental data on this compound, its potential as an antimycobacterial agent remains speculative.
Broad-Spectrum Antibacterial and Antifungal Activity
Research into the antimicrobial spectrum of 7-azaindole derivatives has shown that this heterocyclic system can serve as a foundation for compounds with antibacterial and antifungal properties nih.gov. A study on the synthesis of various 7-azaindoles from 3-alkynyl-2-aminopyridines revealed that these compounds displayed notable activity against yeasts, particularly Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL nih.gov.
The antimicrobial activity of these derivatives is highly dependent on the nature and position of the substituents on the 7-azaindole ring. While this suggests that the core structure is amenable to the development of antimicrobial agents, it does not confirm that the specific substitutions of a methoxy (B1213986) group at the 5-position and a methyl group at the 2-position would confer broad-spectrum antibacterial or antifungal activity to this compound.
Other Biological Target Modulations
Beyond antimicrobial activities, the pyrrolo[2,3-b]pyridine scaffold has been explored for its interaction with other significant biological targets, including kinases and G-protein coupled receptors.
SGK-1 Kinase Inhibition
Serum and glucocorticoid-regulated kinase 1 (SGK1) is a protein kinase involved in various cellular processes, and its dysregulation has been linked to several diseases. Notably, a compound containing the pyrrolo[2,3-b]pyridine core has been identified as a potent inhibitor of SGK1. This compound, GSK650394 (2-Cyclopentyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-benzoic acid), demonstrates an IC50 value of 62 nM and exhibits more than 30-fold selectivity for SGK1 over other related kinases like Akt semanticscholar.org.
This finding underscores the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold as a template for the design of selective SGK1 inhibitors. The specific methoxy and methyl substitutions on the target compound, this compound, would need to be experimentally tested to determine if they are also conducive to SGK1 inhibition.
GPR119 Agonism and Related Metabolic Effects
G-protein coupled receptor 119 (GPR119) is a target of interest for the treatment of type 2 diabetes and other metabolic disorders due to its role in modulating glucose and energy homeostasis nih.gov. The activation of GPR119 can lead to the secretion of incretins and insulin in a glucose-dependent manner nih.gov. While numerous synthetic GPR119 agonists have been developed, there is no specific information in the reviewed literature linking the this compound structure to GPR119 agonism. The known synthetic GPR119 agonists belong to different chemical classes, and the potential for a pyrrolo[2,3-b]pyridine derivative to act as a GPR119 agonist is yet to be explored.
Molecular Mechanisms of Action and Target Identification
Elucidation of Specific Enzyme Inhibition Mechanisms
The pyrrolo[2,3-b]pyridine scaffold is a common feature in a variety of kinase inhibitors. These inhibitors often function by interacting with the ATP-binding site of kinases, thereby preventing the transfer of a phosphate (B84403) group to their substrate proteins. However, specific enzymatic inhibition studies for 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine have not been detailed in the reviewed literature.
ATP-Competitive vs. Allosteric Inhibition Modes
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core structure have been shown to act as ATP-competitive inhibitors. For example, certain fibroblast growth factor receptor (FGFR) inhibitors with this scaffold bind to the hinge region of the kinase's ATP pocket. This mode of action is typical for compounds that mimic the adenine (B156593) structure of ATP. There is currently no specific information to confirm whether this compound itself acts as an ATP-competitive or an allosteric inhibitor of any particular enzyme.
Substrate Recognition and Catalytic Site Interactions
The interaction of pyrrolopyridine-based inhibitors with the catalytic site of kinases often involves the formation of hydrogen bonds with the hinge region of the enzyme. The specific interactions, however, are dictated by the various substituents on the core scaffold. For this compound, the methoxy (B1213986) and methyl groups would influence its binding affinity and selectivity for a target's catalytic site. Detailed structural biology studies, such as X-ray crystallography or NMR spectroscopy, would be required to elucidate these specific interactions, but such data for this particular compound are not currently available.
Characterization of Receptor Binding and Activation/Inhibition Profiles
Beyond enzyme inhibition, small molecules can also exert their effects by binding to cell surface or intracellular receptors. The binding profile of a compound determines whether it acts as an agonist, antagonist, or modulator of the receptor's activity.
Agonist, Antagonist, and Modulatory Effects on Receptors
While various derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated for their effects on different receptors, there is a lack of specific data characterizing the binding and functional effects of this compound on any known receptor. Therefore, its potential agonist, antagonist, or modulatory activities remain uncharacterized.
Pathway-Specific Modulation and Downstream Cellular Effects
The interaction of a compound with its molecular target(s) initiates a cascade of downstream cellular events that ultimately determine its physiological effect. The pyrrolopyridine scaffold is a component of molecules known to modulate signaling pathways involved in cell proliferation, differentiation, and survival. However, the specific pathways modulated by this compound and its downstream cellular consequences have not been specifically investigated or reported.
Lack of Specific Research Data on the Molecular Mechanisms of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant absence of specific research detailing the molecular mechanisms of action for the chemical compound this compound. Specifically, no dedicated studies were found that elucidate its effects on cell cycle arrest, apoptotic signaling pathways, or the regulation of gene expression and protein synthesis.
The 1H-pyrrolo[2,3-b]pyridine scaffold, to which this compound belongs, is of considerable interest in medicinal chemistry. Numerous derivatives incorporating this core structure have been synthesized and investigated for their therapeutic potential, particularly as kinase inhibitors in oncology. acs.orgnih.govnih.gov Research on various complex derivatives has shown that compounds from this class can induce cell cycle arrest and apoptosis in cancer cells. nih.gov For instance, certain 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have been observed to arrest cancer cells in the G0/G1 phase and promote apoptosis. nih.gov Another derivative was found to cause cell cycle arrest in the G2/M and S phases by targeting cyclin-dependent kinase 8 (CDK8). acs.org
However, it is crucial to note that these findings pertain to more complex molecules that share the same foundational pyrrolopyridine core but possess different substitutions. The specific biological activities and molecular mechanisms of one derivative cannot be directly extrapolated to another, as minor changes in chemical structure can lead to significant differences in biological function.
Currently, this compound is primarily documented as a chemical intermediate used in the synthesis of more complex molecules. nih.gov There is no available data from cell-based assays, molecular biology studies, or other preclinical research that would provide the specific details required to populate the requested article sections on its molecular mechanisms of action.
Consequently, a scientifically accurate and thorough article on the "" for this compound, as per the specified outline, cannot be generated at this time due to the lack of primary research data.
Preclinical Pharmacokinetic Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and public databases, specific preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data for the chemical compound this compound is not publicly available. Consequently, the detailed article focusing on the in vitro and in vivo evaluations as per the requested outline cannot be generated at this time.
The structured search for experimental data on this specific molecule did not yield any published studies detailing its absorption, distribution, metabolism, and excretion (ADME) characteristics or its behavior in animal models. This includes a lack of information on:
Metabolic stability in rat or human liver microsomes.
Cytochrome P450 (CYP) inhibition and induction profiles .
Plasma protein binding characteristics .
Oral bioavailability and systemic exposure in animal models.
Tissue distribution and brain penetration .
While general methodologies for assessing these parameters are well-established in preclinical drug discovery, and data exists for structurally related but distinct pyrrolo[2,3-b]pyridine derivatives, the strict focus on this compound precludes the inclusion of such information. The generation of an accurate and scientifically sound article as per the detailed outline is contingent on the availability of specific research findings for this compound.
At present, information regarding this compound appears to be limited to its status as a chemical intermediate available from various commercial suppliers. There are no accessible research articles or public reports that provide the necessary in vitro or in vivo PK/PD data to populate the requested sections and data tables.
Therefore, until such research is published and made available in the public domain, a detailed and evidence-based article on the preclinical pharmacokinetic and pharmacodynamic evaluations of this compound cannot be constructed.
Pre Clinical Pharmacokinetic Pk and Pharmacodynamic Pd Evaluations
In Vivo Pharmacokinetic Profiling in Animal Models
Clearance Mechanisms and Elimination Pathways
Detailed preclinical studies outlining the clearance mechanisms and elimination pathways for 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine in animal models are not available in the reviewed literature. Information regarding the metabolic fate of the compound, the extent of renal or hepatic clearance, and the identification of its major metabolites has not been publicly reported.
Pharmacodynamic Assessment in Animal Models
Target Engagement Studies (e.g., Receptor Occupancy)
There is no available data from preclinical studies that demonstrate the target engagement of this compound. Specifically, receptor occupancy studies that would quantify the binding of this compound to its putative biological target in vivo have not been described in the scientific literature.
In Vivo Efficacy Studies in Disease Models (Pre-clinical)
No in vivo efficacy studies for this compound in preclinical animal models of disease have been published. Consequently, there is no data to report on its potential therapeutic effects in any specific indication.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine) into the binding site of a target protein.
Analysis of Binding Modes and Key Residue Interactions
Studies on various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have identified key interactions that are crucial for their biological activity, particularly as kinase inhibitors. For instance, in the context of c-Met kinase inhibition, the pyrrolo[2,3-b]pyridine core typically forms critical hydrogen bonds with the hinge region of the kinase domain. sci-hub.se Specifically, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings are often involved in hydrogen bonding with backbone atoms of key amino acid residues. sci-hub.se
A hypothetical representation of key interactions for the general pyrrolo[2,3-b]pyridine scaffold with a generic kinase target is presented in the table below.
| Interaction Type | Key Amino Acid Residue (Example) | Contributing Moiety of the Scaffold |
|---|---|---|
| Hydrogen Bond | Met1160 (c-Met) | Pyridine Nitrogen |
| Hydrogen Bond | Met1160 (c-Met) | Pyrrole N-H |
| Hydrophobic Interaction | Phe1223 (c-Met) | Aromatic Rings |
Prediction of Binding Affinities
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models for Biological Activity
QSAR models are developed using a training set of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For the 1H-pyrrolo[2,3-b]pyridine class, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to build predictive models for their inhibitory activity against targets like c-Met kinase. sci-hub.se These models are built based on the alignment of the compounds and the calculation of steric and electrostatic fields around them. sci-hub.se
A well-constructed QSAR model for a series of 1H-pyrrolo[2,3-b]pyridine derivatives could be used to predict the biological activity of this compound and guide the design of analogues with improved potency. The statistical quality of such models is typically assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). sci-hub.se
Identification of Physicochemical Descriptors for SAR
QSAR studies also help in identifying the key physicochemical properties (descriptors) that govern the biological activity of a series of compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For the 1H-pyrrolo[2,3-b]pyridine scaffold, descriptors related to hydrophobicity and the presence of hydrogen bond donors and acceptors have been shown to be important for their activity as kinase inhibitors. sci-hub.se
The 5-methoxy group in this compound would contribute to descriptors related to polarity and hydrogen bonding capacity, while the 2-methyl group would influence descriptors related to size and hydrophobicity. The table below lists some common physicochemical descriptors and their potential relevance to the activity of this compound.
| Physicochemical Descriptor | Potential Influence on Biological Activity |
|---|---|
| LogP (Lipophilicity) | Affects membrane permeability and binding to hydrophobic pockets. |
| Molecular Weight | Influences overall size and fit within the binding site. |
| Number of Hydrogen Bond Donors/Acceptors | Crucial for forming specific interactions with target residues. |
| Topological Polar Surface Area (TPSA) | Related to membrane permeability and bioavailability. |
Molecular Dynamics (MD) Simulations
MD simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide insights into the stability of ligand-protein complexes, the conformational changes that occur upon binding, and the role of solvent molecules.
For the 1H-pyrrolo[2,3-b]pyridine class of compounds, MD simulations have been used to assess the stability of their binding mode within the active site of target proteins. sci-hub.se These simulations can reveal whether the key interactions predicted by molecular docking are maintained over time. For example, the stability of hydrogen bonds between the pyrrolopyridine core and the hinge region of a kinase can be monitored throughout the simulation. nih.gov
An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the forces between atoms to predict their motion. Analysis of the simulation trajectory could provide information on the flexibility of the ligand in the binding site and the dynamic nature of its interactions with surrounding amino acid residues. This can lead to a more refined understanding of the binding mechanism and can help in the design of compounds with improved residence time and efficacy.
Conformational Analysis of the Compound and Target
Conformational analysis is a fundamental computational technique used to determine the preferred three-dimensional arrangements of a molecule. For this compound, understanding its conformational preferences is crucial for predicting its binding mode to a target protein. The flexibility of the methoxy (B1213986) and methyl groups attached to the rigid pyrrolopyridine core can significantly influence its interaction with the active site of a protein.
The following table illustrates a hypothetical potential energy scan for the rotation of the methoxy group in this compound, which would be a typical output of such a conformational analysis.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| 0 | 1.5 |
| 30 | 1.0 |
| 60 | 0.2 |
| 90 | 0.0 |
| 120 | 0.3 |
| 150 | 1.1 |
| 180 | 1.6 |
This is a representative data table illustrating the type of information generated from a conformational analysis.
Similarly, the conformational landscape of the target protein, often a kinase, is analyzed. Proteins are dynamic entities, and their active sites can adopt various conformations. Understanding the flexibility of key residues in the binding pocket is essential for accurately predicting how this compound will bind. Molecular dynamics simulations are a powerful tool for exploring the conformational space of a protein target.
Stability of Ligand-Protein Complexes
Key metrics used to evaluate the stability of the complex include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored throughout the simulation. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains bound in a consistent manner.
Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and protein residues are tracked. The persistence of specific hydrogen bonds is often critical for binding affinity. The 1H-pyrrolo[2,3-b]pyridine scaffold, for instance, is known to form key hydrogen bonds with the hinge region of many kinases.
Binding Free Energy Calculations: Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the ligand-protein complex. These calculations provide a quantitative measure of the binding affinity.
The following table presents a hypothetical summary of a molecular dynamics simulation analysis for a complex of this compound with a target kinase.
| Simulation Metric | Result | Interpretation |
| Ligand RMSD | Average: 1.2 Å | Stable binding pose |
| Protein Backbone RMSD | Average: 1.5 Å | No major conformational changes in the protein |
| Key Hydrogen Bond Occupancy | > 90% | Persistent and stable hydrogen bond interactions |
| Estimated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Favorable binding affinity |
This is a representative data table illustrating the type of information generated from a molecular dynamics simulation analysis.
In Silico Screening and Virtual Library Design for Novel Derivatives
The this compound scaffold serves as an excellent starting point for the design of novel and more potent inhibitors. In silico screening and the design of virtual libraries are powerful computational strategies to explore a vast chemical space and identify promising new derivatives.
The process typically involves:
Scaffold-based Library Enumeration: A virtual library is created by systematically adding a diverse range of chemical substituents at various positions of the this compound core. This can be done using computational tools that allow for the enumeration of synthetically feasible molecules.
Virtual Screening: The generated virtual library is then screened against the target protein using molecular docking. This high-throughput computational method predicts the binding mode and estimates the binding affinity of each compound in the library.
Filtering and Prioritization: The results of the virtual screen are filtered based on various criteria, such as docking score, predicted binding mode, and drug-likeness properties (e.g., Lipinski's rule of five). This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing.
This approach significantly accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success. The insights gained from the conformational analysis and stability studies of the parent compound are invaluable in guiding the design of these virtual libraries. For example, understanding which regions of the binding pocket are accessible can inform the choice of substituents to be added to the scaffold.
The following table provides a small, illustrative example of a virtual library designed around the this compound scaffold and the corresponding docking scores against a hypothetical kinase target.
| Compound ID | R-group at position X | Docking Score (kcal/mol) |
| V-001 | -H | -8.5 |
| V-002 | -CH2OH | -9.2 |
| V-003 | -C(O)NH2 | -9.8 |
| V-004 | -phenyl | -10.5 |
| V-005 | -morpholine | -11.2 |
This is a representative data table illustrating the output of a virtual screening campaign.
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation 1H-Pyrrolo[2,3-b]pyridine Compounds with Enhanced Specificity
The development of next-generation therapeutics from the 1H-pyrrolo[2,3-b]pyridine scaffold hinges on rational design strategies aimed at improving target specificity and potency. Structure-based drug design is a cornerstone of this effort. By understanding how these compounds bind to their target proteins, chemists can make precise modifications to the molecular structure to enhance interactions and improve efficacy.
One key strategy involves utilizing the 1H-pyrrolo[2,3-b]pyridine motif as a "hinge-binder." In many kinase inhibitors, this core structure forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site. nih.gov For instance, in the design of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine nucleus was observed to form two essential hydrogen bonds with amino acid residues in the hinge region of the receptor. nih.gov
Future design will focus on modifying substituents at various positions of the pyrrolo[2,3-b]pyridine ring to exploit other interactions within the binding pocket. For example, adding groups that can form hydrogen bonds or occupy hydrophobic pockets can significantly increase a compound's activity and selectivity. nih.gov Computational docking studies are invaluable in predicting these interactions before synthesis, saving time and resources. mdpi.com
Other advanced design approaches include:
Molecular Hybridization: This technique involves combining pharmacophoric elements from two or more different bioactive molecules into a single hybrid compound. This can lead to agents with enhanced biological activity or even dual-targeting capabilities. mdpi.com
Scaffold Hopping: This strategy aims to replace the central core of a known inhibitor with a different one, like the 1H-pyrrolo[2,3-b]pyridine scaffold, while maintaining or improving its binding affinity and selectivity. mdpi.com
By employing these rational design principles, researchers can create new compounds with superior "ligand efficiency," meaning they can achieve potent activity with a lower molecular weight, which is often beneficial for developing drugs with favorable pharmacokinetic properties. nih.govrsc.org
Exploration of Novel Biological Targets and Therapeutic Indications
While the 1H-pyrrolo[2,3-b]pyridine scaffold is prominent in approved and investigational cancer drugs targeting kinases, its therapeutic potential is far broader. Researchers are actively exploring new biological targets and, consequently, new diseases that could be treated with derivatives of this compound.
The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows it to be adapted to inhibit a wide range of protein kinases involved in cancer progression. nih.gov Current research has identified potent inhibitors for several key cancer targets:
| Target Kinase | Therapeutic Indication | Reference Compound Example |
| FGFR1/2/3 | Various Cancers (e.g., Breast, Bladder) | Compound 4h |
| MELK | Various Cancers (e.g., Lung, Breast) | Compound 16h |
| CDK8 | Colorectal Cancer | Compound 22 |
| c-Met | Various Cancers | Compound 9 |
| V600E B-RAF | Melanoma, Various Cancers | Compound 35 |
Beyond oncology, the ability of some of these compounds to cross the blood-brain barrier opens up possibilities for treating central nervous system (CNS) disorders. myskinrecipes.com The exploration of targets within the CNS is a burgeoning area of research for this chemical class. Furthermore, the scaffold has been investigated for its activity against other targets like human neutrophil elastase (HNE), suggesting potential applications in inflammatory diseases. nih.gov
Integration of Advanced Omics Technologies in Mechanism Elucidation
To fully understand how 1H-pyrrolo[2,3-b]pyridine-based drugs work and to identify potential new uses, researchers are turning to advanced "omics" technologies. These approaches provide a global view of the molecular changes that occur in cells or tissues after treatment.
Genomics and Transcriptomics: These technologies can reveal how a compound affects gene expression. For example, analyzing the RNA of cancer cells treated with a pyrrolo[2,3-b]pyridine derivative can show which signaling pathways are being turned on or off. This can confirm that the drug is hitting its intended target and uncover unexpected off-target effects that might be beneficial or detrimental.
Proteomics: This involves the large-scale study of proteins. Using proteomics, scientists can directly measure the levels and phosphorylation status of kinases and their downstream signaling partners. This provides direct evidence of target engagement and pathway inhibition within the cell.
Metabolomics: This approach analyzes the small-molecule metabolites within a biological system. It can help elucidate the downstream functional consequences of inhibiting a specific target and may identify biomarkers that predict a patient's response to the drug.
By integrating these omics datasets, researchers can build a comprehensive picture of a drug's mechanism of action, identify potential resistance mechanisms, and discover novel biomarkers for patient selection, paving the way for more personalized medicine.
Challenges and Opportunities in Developing Pyrrolo[2,3-b]pyridine-Based Agents
Despite the promise of the 1H-pyrrolo[2,3-b]pyridine scaffold, the journey from a promising lead compound to an approved drug is fraught with challenges.
Challenges:
Selectivity: Many kinase inhibitors struggle with off-target effects because the ATP-binding sites of different kinases are very similar. Achieving high selectivity for the target kinase over other closely related kinases is a major hurdle that requires sophisticated molecular design. mdpi.com
Acquired Resistance: Tumors can develop resistance to targeted therapies over time, often through secondary mutations in the target kinase or activation of bypass signaling pathways.
Pharmacokinetics: Developing compounds with good oral bioavailability, appropriate metabolic stability, and a suitable half-life is a constant challenge in medicinal chemistry. For example, some potent compounds may be quickly broken down by liver microsomes. nih.gov
Synthesis: While many synthetic routes to 1H-pyrrolo[2,3-b]pyridines exist, creating complex, highly substituted derivatives can be a multi-step process with variable yields, making large-scale production costly and difficult. nih.govrsc.org
Opportunities:
Targeting Drug Resistance: New generations of pyrrolo[2,3-b]pyridine inhibitors can be specifically designed to overcome known resistance mutations, providing a treatment option for patients who have relapsed on earlier therapies.
Polypharmacology: While selectivity is often the goal, intentionally designing compounds that hit multiple, carefully selected targets (polypharmacology) can be a powerful strategy to combat cancer's complexity and prevent resistance.
New Therapeutic Areas: The vast, unexplored chemical space of 1H-pyrrolo[2,3-b]pyridine derivatives presents a significant opportunity to discover inhibitors for novel targets in a wide range of diseases beyond cancer, including neurodegenerative and inflammatory conditions. nih.govmyskinrecipes.com
Biomarker-Driven Development: Integrating biomarker strategies early in the drug development process can help identify the patient populations most likely to benefit, leading to more efficient and successful clinical trials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methoxy-2-methyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Key synthetic strategies include nucleophilic substitution and transition-metal-catalyzed coupling. For example, chloromethylation using MOMCl and ZnCl₂ in anhydrous conditions can introduce functional groups at the 5-position . Reductive methylation (e.g., NaH/MeI in THF) is effective for introducing the 2-methyl group, as seen in analogous pyrrolo[2,3-b]pyridine syntheses . Yield optimization often involves temperature control (e.g., 0°C to rt for methylation) and solvent selection (THF or dioxane for Pd-catalyzed cross-couplings) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR (e.g., DMSO-d₆) resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy/methyl groups (δ 3.3–4.0 ppm). Spin-spin coupling in pyrrolo-pyridine cores aids structural confirmation .
- HRMS : Accurate mass analysis (e.g., [M+H]+) confirms molecular formula (C₉H₁₁N₂O) with <2 ppm error .
- HPLC-PDA : Purity assessment via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structure-activity relationships (SARs) guide the design of analogs targeting kinase inhibition?
- Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., Br at C5) to enhance binding to ATP pockets, as shown in 5-bromo-pyrrolo[2,3-b]pyridines .
- Methoxy Positioning : The 5-methoxy group improves solubility and π-stacking interactions, while 2-methyl enhances steric fit in hydrophobic kinase domains .
- Assays : Test inhibitory activity against kinases (e.g., JAK2 or EGFR) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., proliferation inhibition in cancer lines) .
Q. What computational approaches are suitable for predicting the binding affinity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., PDB: 4U5J for JAK2). Focus on hydrogen bonding with hinge regions (e.g., Met929) and hydrophobic contacts .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects of substituents on reactivity .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to evaluate binding stability .
Q. How can contradictory reactivity data between halogenated analogs (e.g., 5-chloro vs. 5-bromo derivatives) be resolved?
- Methodological Answer :
- Experimental Replication : Repeat reactions under standardized conditions (e.g., anhydrous DMF, 80°C) to isolate variables .
- Kinetic Studies : Compare reaction rates (e.g., SNAr substitutions) using HPLC monitoring. Bromine’s larger atomic radius may slow reactions vs. chlorine .
- Computational Analysis : Calculate activation energies (DFT) for halogen displacement to rationalize discrepancies .
Q. What strategies mitigate purification challenges for this compound derivatives?
- Methodological Answer :
- Flash Chromatography : Use silica gel with heptane/EtOAc (8:2) for non-polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for polar final products .
- HPLC Prep-Scale : Employ C18 columns with methanol/water gradients for isomers or closely eluting impurities .
Q. How can metabolic stability of this compound be improved for in vivo studies?
- Methodological Answer :
- Deuterium Labeling : Replace methoxy hydrogens with deuterium to slow oxidative metabolism .
- Prodrug Design : Mask the pyrrole NH as a phosphate ester for enhanced bioavailability .
- Microsomal Assays : Test stability in liver microsomes (human/rat) and identify metabolic hotspots via LC-MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
